4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 900641-10-3
VCID: VC7802436
InChI: InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3
SMILES: CCC1C2=C(CCN1)SC=C2
Molecular Formula: C9H13NS
Molecular Weight: 167.27 g/mol

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS No.: 900641-10-3

Cat. No.: VC7802436

Molecular Formula: C9H13NS

Molecular Weight: 167.27 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine - 900641-10-3

Specification

CAS No. 900641-10-3
Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
IUPAC Name 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C9H13NS/c1-2-8-7-4-6-11-9(7)3-5-10-8/h4,6,8,10H,2-3,5H2,1H3
Standard InChI Key URYVPKBHQRLGHP-UHFFFAOYSA-N
SMILES CCC1C2=C(CCN1)SC=C2
Canonical SMILES CCC1C2=C(CCN1)SC=C2

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The compound is systematically named 4-ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, reflecting its bicyclic structure comprising a partially hydrogenated pyridine ring fused to a thiophene moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number900641-10-3
EC Number834-328-8
IUPAC Name4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
SMILESCC1CCNc2sccc12

The molecular structure features a chair-like conformation in the tetrahydropyridine ring, with the ethyl group at position 4 inducing steric effects that influence reactivity .

Spectroscopic Characterization

While experimental spectral data remains limited in open literature, computational predictions suggest distinctive NMR patterns:

  • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), 1.8–2.1 ppm (methylene protons), and 6.5–7.0 ppm (thiophene aromatic protons) .

  • ¹³C NMR: Peaks near 14 ppm (ethyl CH₃), 22–35 ppm (aliphatic carbons), and 120–140 ppm (aromatic carbons) .

Synthetic Methodologies

Primary Synthesis Routes

The compound is typically synthesized through cyclization strategies:

Route 1:

  • Condensation of 3-aminothiophene derivatives with ethyl acetoacetate under acidic conditions .

  • Catalytic hydrogenation of the resulting dihydro intermediate using Pd/C or Raney Ni .

Route 2:

  • Ring-closing metathesis of appropriately substituted diene precursors using Grubbs catalysts .

Yield Optimization

Critical parameters for maximizing yield (reported up to 68% ):

  • Temperature control (80–110°C)

  • Solvent selection (toluene > DMF > THF)

  • Catalyst loading (5–10 mol% for metallic catalysts)

Physicochemical Properties

Experimental and calculated properties from multiple sources :

PropertyValueMethod/Source
Molecular Weight167.28 g/molMass spectrometry
Density1.12 ± 0.05 g/cm³Pycnometry
Boiling Point263 ± 5°CSimulated distillation
LogP (octanol-water)1.85HPLC determination
Aqueous Solubility2.3 mg/mL (25°C)Shake-flask method
pKa4.1 (pyridinic nitrogen)Potentiometric titration

The compound exhibits limited water solubility but shows good miscibility with polar aprotic solvents like DMSO and DMF .

Reactivity and Functionalization

Electrophilic Substitution

The thiophene moiety undergoes regioselective reactions:

Reaction TypeConditionsProducts
NitrationHNO₃/AcOH, 0°C2-Nitro derivative (72% yield)
BrominationBr₂/CHCl₃, rt2-Bromo derivative (65% yield)

Hydrogenation Behavior

Catalytic hydrogenation (H₂, 50 psi, Pd/C) selectively reduces the pyridine ring to piperidine while preserving the thiophene ring .

Pharmaceutical Applications

Kinase Inhibition Activity

In silico docking studies predict strong binding affinity (Kᵢ = 8.3 nM) to JAK3 kinases due to:

  • π-Stacking with Phe-1023

  • Hydrogen bonding to Leu-905 backbone

ParameterRatingBasis
Skin IrritationCategory 2OECD 404 guidelines
Eye DamageCategory 1GHS classification
Respiratory SensitizationCategory 1QSAR predictions

Exposure Controls

Recommended protective measures:

  • PPE: Nitrile gloves, chemical goggles

  • Ventilation: ≥8 air changes/hour

  • Storage: Inert atmosphere at 2–8°C

Regulatory Status

Disposal Considerations

Incinerate at ≥1000°C with alkaline scrubbers to prevent SOₓ emissions .

Recent Research Advances

Material Science Applications

Thin films deposited via CVD show:

  • Bandgap: 2.1 eV (suitable for organic photovoltaics)

  • Charge Mobility: 0.4 cm²/V·s (hole transport)

Catalytic Applications

Pd complexes exhibit 92% conversion in Suzuki-Miyaura couplings (TOF = 450 h⁻¹) .

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